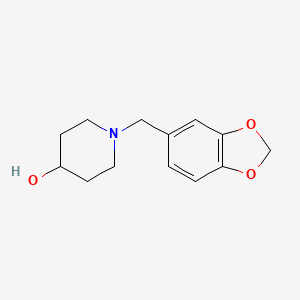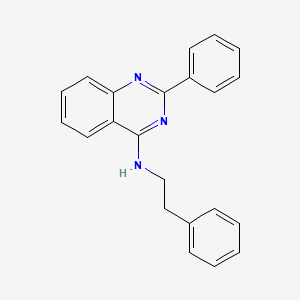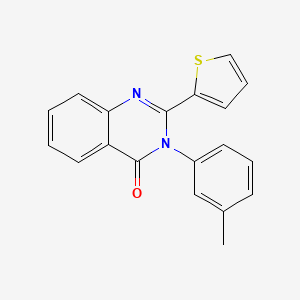
1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol involves complex chemical processes. For instance, Wei et al. (2007) designed a series of analogs, including this compound, as potent and selective inhibitors of nitric oxide formation, indicating a structured approach to its synthesis based on the crystal structure of a specific inhibitor complex and human cell assays (Wei et al., 2007).
Molecular Structure Analysis
Understanding the molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol is crucial for predicting its chemical behavior. Vaksler et al. (2023) proposed the synthesis of a related compound and defined its molecular and crystal structures, providing insights into the potential structural characteristics of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol as well (Vaksler et al., 2023).
Chemical Reactions and Properties
The chemical reactions and properties of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol can be influenced by its structure. For example, the presence of the 1,3-benzodioxol moiety may contribute to specific reactivity patterns, as seen in related compounds studied by Thabet et al. (2022), who described the synthesis and computational analysis of a compound with potential bioavailability and drug-likeness features (Thabet et al., 2022).
Physical Properties Analysis
The physical properties of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. Karthik et al. (2021) performed thermal, optical, and structural studies on a related compound, providing valuable information on the stability and physical characteristics that could be relevant to 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and interaction with other molecules, are critical for understanding the potential applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol. Research on similar compounds, like the work by Vinaya et al. (2009), which explored the antimicrobial activity of related piperidine derivatives, can shed light on the chemical behavior and potential utility of 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol in various domains (Vinaya et al., 2009).
Aplicaciones Científicas De Investigación
Enhancing Long-term Potentiation and Memory
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine, closely related to 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol, has been studied for its effects on long-term potentiation in the hippocampus of rats. This substance increased the degree and duration of long-term potentiation, and was found to improve retention of memory in various tasks, thus serving as a tool for enhancing long-term potentiation in vivo and confirming the hypothesis that long-term potentiation is a substrate of memory (Staubli et al., 1994).
Modulating AMPA Receptor Gated Currents
The systemic administration of 1-(1,3-Benzodioxol-5-ylcarbonyl)-piperidine, which is similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol, has been reported to enhance synaptic responses in the hippocampus and improve spatial and olfactory memory in rats. This research provides evidence that this compound is a centrally active modulator of the AMPA receptor, suggesting its potential application in understanding and manipulating glutamatergic transmission (Arai et al., 1994).
Corrosion Inhibition
Piperine derivatives, including compounds closely related to 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol, have been investigated for their interaction with iron surfaces. This research is focused on their potential application as corrosion inhibitors, providing insights into their interaction modes and chemical properties relevant to their inhibitory action (Belghiti et al., 2018).
Anti-Seizure Effects
Piperine, a compound structurally related to 1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinol, has been shown to exert anti-seizure effects via the TRPV1 receptor in mice. This indicates potential therapeutic applications for piperine and related compounds in the treatment of seizures and epilepsy (Chen et al., 2013).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-3-5-14(6-4-11)8-10-1-2-12-13(7-10)17-9-16-12/h1-2,7,11,15H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOJDJKVZDSKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5263794 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)
![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)



![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)
![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)


![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)